2-(4-Chlorobenzoyl)pyrimidine
Overview
Description
2-(4-Chlorobenzoyl)pyrimidine is a chemical compound with the molecular formula C11H6ClN3O. It belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are widely used in medicinal chemistry due to their diverse pharmacophore space and potential for drug development .
Synthesis Analysis
The synthesis of This compound involves the reaction of a pyrimidine precursor (such as 2,4-diaminopyrimidine) with 4-chlorobenzoyl chloride. The reaction typically occurs under appropriate conditions (solvent, temperature, and catalyst) to yield the desired product. Further details on specific synthetic routes can be found in relevant literature .
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 2-(4-Chlorobenzoyl)pyrimidine, have been found to exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antimicrobial Applications
El-Borai et al. reported that a compound similar to this compound exhibited strong activity against E. coli, E. cloaca, and Serratia . This suggests that this compound could potentially be used in the development of new antimicrobial agents.
Antiviral Applications
Pyridine compounds, which are structurally similar to pyrimidines, have been noted for their antiviral properties . Given the structural similarities, it’s possible that this compound could also have antiviral applications.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
2,4-disubstituted pyrimidines, a category that includes this compound, have been found to be powerful and selective inhibitors of HPK1 . HPK1 is a kinase involved in immune response regulation, and its inhibition could have potential applications in the treatment of autoimmune diseases and cancers .
properties
IUPAC Name |
(4-chlorophenyl)-pyrimidin-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSPCXVLBTZST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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